1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole
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Overview
Description
1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Scientific Research Applications
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as the compound , are often various types of receptors in the human body . Indole derivatives have been found to bind with high affinity to these receptors, which play crucial roles in cell biology .
Mode of Action
The compound interacts with its targets, primarily through binding to the receptors. This binding can trigger a series of biochemical reactions, leading to changes in the cellular environment . The exact nature of these changes can vary depending on the specific receptors involved and the biological context.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can influence the metabolism of tryptophan, an essential amino acid . The compound can also impact other pathways related to the function of the receptors it targets .
Result of Action
The molecular and cellular effects of the compound’s action can be diverse, given the wide range of biological activities exhibited by indole derivatives . These effects can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction of a nitro group would yield an amine .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
3-(3-chlorophenoxy)-1H-indole: A simpler analogue with similar structural features.
1-(3-chlorophenyl)-1H-indole: Another related compound with potential biological applications.
Uniqueness
1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole is unique due to the combination of indole, thiazole, and chlorophenoxy groups in its structure. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-(indol-1-ylmethyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-14-5-3-6-15(10-14)22-18-20-11-16(23-18)12-21-9-8-13-4-1-2-7-17(13)21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMSYEPKJOTZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CN=C(S3)OC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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